molecular formula C7H15NO2 B13201658 3-Amino-1-(oxolan-2-yl)propan-1-ol

3-Amino-1-(oxolan-2-yl)propan-1-ol

Cat. No.: B13201658
M. Wt: 145.20 g/mol
InChI Key: PXCPPRYHWAFUJW-UHFFFAOYSA-N
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Description

3-Amino-1-(oxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is characterized by the presence of an amino group, a hydroxyl group, and an oxolane ring. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-1-(oxolan-2-yl)propan-1-ol

InChI

InChI=1S/C7H15NO2/c8-4-3-6(9)7-2-1-5-10-7/h6-7,9H,1-5,8H2

InChI Key

PXCPPRYHWAFUJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxolan-2-yl)propan-1-ol typically involves the reaction of oxirane with an appropriate amine under controlled conditions. One common method involves the ring-opening of oxirane with an amine, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary, secondary, or tertiary amines .

Scientific Research Applications

3-Amino-1-(oxolan-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The oxolane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(oxolan-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups and the presence of the oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts .

Biological Activity

Overview

3-Amino-1-(oxolan-3-yl)propan-1-ol, a compound characterized by an amino group, a hydroxyl group, and an oxolane ring, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol
  • Structure : The compound features a five-membered oxolane ring, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of 3-Amino-1-(oxolan-3-yl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biomolecules. The amino group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways, including:

  • Enzyme Activity : The compound may enhance or inhibit specific enzymatic reactions.
  • Receptor Binding : It can bind to various receptors, potentially affecting signal transduction pathways.

1. Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of 3-Amino-1-(oxolan-3-yl)propan-1-ol as a precursor in drug development. Its structural features make it a candidate for synthesizing bioactive molecules.

2. Biochemical Studies

The compound is used in studies investigating metabolic pathways and enzyme-catalyzed reactions. Its interactions with biomolecules are crucial for understanding its role in biological systems.

3. Potential Therapeutic Uses

Preliminary studies suggest that 3-Amino-1-(oxolan-3-yl)propan-1-ol may have applications in treating conditions related to neurotransmitter modulation due to its structural similarity to known neuroactive compounds .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 3-Amino-1-(oxolan-3-yl)propan-1-ol with a specific enzyme involved in neurotransmitter metabolism. Results indicated that the compound could enhance enzyme activity by stabilizing the transition state during catalysis, leading to increased product formation.

Case Study 2: Receptor Binding Affinity

In vitro assays demonstrated that 3-Amino-1-(oxolan-3-yl)propan-1-ol exhibited significant binding affinity for certain neurotransmitter receptors. This binding was associated with altered signaling pathways, suggesting potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-2-(oxolan-3-yl)propan-1-ol Similar oxolane structurePotentially similar receptor binding
2-Amino-3-(oxolan-2-yl)propan-1-ol Lacks amino groupReduced biological activity
3-Amino-propanol No oxolane ringLess reactive in biological systems

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